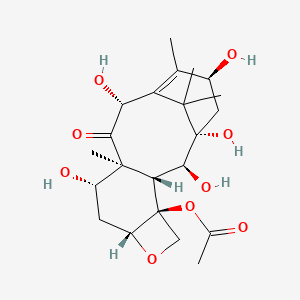
10-Deacetyl-2-debenzoylbaccatin III
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-deacetyl-2-debenzoylbaccatin III is a tetracyclic diterpenoid and a secondary alpha-hydroxy ketone. It derives from a baccatin III.
科学的研究の応用
Pharmacological Applications
- Paclitaxel Synthesis : The primary application of 10-deacetyl-2-debenzoylbaccatin III is its role as an intermediate in the synthesis of paclitaxel. This compound is catalyzed by 10-deacetylbaccatin III 10-O-acetyltransferase (DBAT), which facilitates the final acetylation step necessary for producing baccatin III, a direct precursor to paclitaxel .
- Anticancer Research : Due to its association with paclitaxel, research on this compound often focuses on its potential anticancer properties. Studies have shown that derivatives of this compound can exhibit cytotoxic effects on various cancer cell lines, making it a candidate for further pharmaceutical development .
Biotechnological Applications
- Enzyme Engineering : The enzyme DBAT has been engineered to improve its catalytic efficiency for converting this compound into baccatin III. Mutations such as G38R/F301V have been introduced to enhance enzymatic activity, which could lead to more efficient production methods for paclitaxel .
- Metabolic Pathway Studies : Understanding the biosynthetic pathway involving this compound allows researchers to explore metabolic engineering possibilities. By manipulating the expression of genes involved in this pathway, it may be possible to increase yields of paclitaxel and its analogs in plant or microbial systems .
Case Study 1: Enhanced Production via Genetic Engineering
A study demonstrated that genetically modified strains of Taxus species expressing higher levels of DBAT resulted in increased production rates of baccatin III from this compound. This approach highlights the potential for biotechnological interventions to optimize natural product synthesis .
Case Study 2: Anticancer Activity Assessment
Research assessing the cytotoxicity of compounds derived from this compound showed promising results against breast cancer cell lines. The derivatives exhibited IC50 values comparable to those of established chemotherapeutics, suggesting their potential as alternative treatments .
特性
分子式 |
C22H32O9 |
|---|---|
分子量 |
440.5 g/mol |
IUPAC名 |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-1,2,9,12,15-pentahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-4-yl] acetate |
InChI |
InChI=1S/C22H32O9/c1-9-11(24)7-22(29)18(28)16-20(5,17(27)15(26)14(9)19(22,3)4)12(25)6-13-21(16,8-30-13)31-10(2)23/h11-13,15-16,18,24-26,28-29H,6-8H2,1-5H3/t11-,12-,13+,15+,16-,18-,20+,21-,22+/m0/s1 |
InChIキー |
LHXBWTCSJBQSGI-QOBCYHTASA-N |
SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O |
異性体SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)O)(CO4)OC(=O)C)O)C)O |
正規SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)O)(CO4)OC(=O)C)O)C)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















